molecular formula C13H13Cl2N3O B6478021 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole CAS No. 1327528-86-8

5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole

Cat. No. B6478021
CAS RN: 1327528-86-8
M. Wt: 298.16 g/mol
InChI Key: FXDNGKKMPXGAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole, also known as 5-DCPMO, is a novel oxadiazole-based compound that is being studied for its potential applications in scientific research. It is an organic compound that is composed of nitrogen, oxygen, carbon, and chlorine atoms. This compound has been found to be non-toxic and has shown promise in a variety of studies.

Scientific Research Applications

5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme phosphoinositide-3-kinase (PI3K). PI3K is an important enzyme involved in cell signaling pathways, and its inhibition has been studied for its potential therapeutic applications in cancer, inflammation, and diabetes. This compound has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition has been studied for its potential therapeutic applications in Alzheimer’s disease and other neurological disorders.

Mechanism of Action

The mechanism of action of 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole is not yet fully understood. However, it is believed that the compound binds to and inhibits the activity of the target enzymes, PI3K and AChE. It is thought that the compound binds to the active sites of these enzymes and prevents them from carrying out their normal functions. This in turn inhibits the signaling pathways that these enzymes are involved in and may lead to the therapeutic effects that have been observed in studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, in studies that have been conducted, the compound has been found to inhibit the activity of PI3K and AChE, as discussed above. In addition, the compound has been found to be non-toxic and has shown promise as an effective inhibitor of these enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole for lab experiments is its non-toxicity. This makes it an ideal compound for use in laboratory studies, as it does not pose any risks to the researchers or the environment. Additionally, the compound has been found to be an effective inhibitor of PI3K and AChE, making it a useful tool for studying these enzymes and their roles in various signaling pathways.
One limitation of using this compound for lab experiments is that its mechanism of action is not yet fully understood. As such, it is not yet clear how the compound is interacting with the target enzymes and what effects this is having on the signaling pathways that they are involved in. Additionally, the compound has not yet been tested in clinical trials, so its potential therapeutic applications are still unknown.

Future Directions

There are a number of potential future directions for the study of 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole. The compound could be studied further to better understand its mechanism of action and how it is interacting with the target enzymes. Additionally, the compound could be tested in clinical trials to evaluate its potential therapeutic applications in cancer, inflammation, diabetes, and other diseases. Finally, the compound could be studied further to explore its potential applications in other areas, such as drug delivery and biotechnology.

Synthesis Methods

5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole can be synthesized using a variety of methods. One method involves the reaction of 2,4-dichlorophenylmethylazetidine and 3-methyl-1,2,4-oxadiazole in the presence of a base catalyst. This reaction is carried out at a temperature of 70-80°C for 6-8 hours in an inert atmosphere to yield the desired compound. Another method involves the reaction of 2,4-dichlorophenylmethylazetidine and 3-methyl-1,2,4-oxadiazole in the presence of a palladium-catalyzed cross-coupling reaction. This reaction is carried out at a temperature of 80-90°C for 8-10 hours in an inert atmosphere to yield the desired compound.

properties

IUPAC Name

5-[1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O/c1-8-16-13(19-17-8)10-6-18(7-10)5-9-2-3-11(14)4-12(9)15/h2-4,10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDNGKKMPXGAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.